molecular formula C10H10N2 B14701105 Phenyl(prop-2-en-1-yl)cyanamide CAS No. 20914-24-3

Phenyl(prop-2-en-1-yl)cyanamide

Cat. No.: B14701105
CAS No.: 20914-24-3
M. Wt: 158.20 g/mol
InChI Key: PNQLYIFENTZQJB-UHFFFAOYSA-N
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Description

Phenyl(prop-2-en-1-yl)cyanamide is a chemical compound of interest in scientific research and development. Cyanamide functional groups are known to be valuable building blocks in organic synthesis and are present in various pharmacologically active molecules . Compounds featuring cyanamide moieties have been investigated in medicinal chemistry for their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a target in anti-inflammatory drug discovery . The structure of this compound, which incorporates an alkenyl chain, may offer a versatile handle for further chemical modifications, such as cyclization reactions or polymerizations, making it a potentially useful intermediate for creating more complex molecular architectures. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

CAS No.

20914-24-3

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

phenyl(prop-2-enyl)cyanamide

InChI

InChI=1S/C10H10N2/c1-2-8-12(9-11)10-6-4-3-5-7-10/h2-7H,1,8H2

InChI Key

PNQLYIFENTZQJB-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C#N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyanamide under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl(prop-2-en-1-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl(prop-2-en-1-yl)cyanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their pharmacological potential.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl(prop-2-en-1-yl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1. Cyanamide vs. Amide/Propanamide Derivatives
  • Phenyl(prop-2-en-1-yl)cyanamide differs from amide analogs (e.g., (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide ) by replacing the amide oxygen with a cyano group.
  • In fentanyl analogs like N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide , the propanamide backbone is critical for opioid receptor binding. Replacing the amide with cyanamide could disrupt such interactions, highlighting structural sensitivity in pharmacological activity.
2.1.2. Allyl (Prop-2-en-1-yl) vs. Propargyl (Prop-2-yn-1-yl) Groups
  • The allyl group in this compound provides π-electrons for conjugation, whereas propargyl groups (e.g., in N-(prop-2-yn-1-yl)propanamide ) introduce sp-hybridized carbons. Propargyl groups are more electron-withdrawing, which may increase reactivity in click chemistry or cycloadditions but reduce stability under acidic conditions.
  • In pharmacological contexts, allyl-containing thiazol-imines demonstrated high affinity for angiotensin II receptors due to hydrophobic interactions , suggesting the allyl group in this compound might similarly enhance target binding.

Physicochemical and Spectral Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Notable Spectral Data (1H-NMR) Reference
This compound C10H10N2 Phenyl, Allyl, Cyanamide Not reported
(R)-2-Phenoxycarboxamido-...-propanamide C21H19N3O3 Phenyl, Propargyl, Indole 173–177 δ 2.93–3.99 (m, 1H), 3.09–3.16 (m, 2H), 6.92–7.66 (aromatic)
2-(2-Chloro-...phenoxy)propanamide C14H13ClNO4 Propargyl, Chlorophenoxy Not reported
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-...thiazol-2-imine C19H18BrN3OS Allyl, Thiazole, Methoxyphenyl Not reported
  • Key Observations :
    • Allyl/propargyl substituents influence melting points and solubility. For example, propargyl-containing compounds exhibit moderate melting points (~170°C), likely due to reduced symmetry compared to allyl analogs.
    • Spectral data for allyl derivatives (e.g., δ 3.88–3.91 ppm for –CH2– in ) differ from propargyl signals (e.g., δ 2.93–3.16 ppm for sp-hybridized carbons).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing Phenyl(prop-2-en-1-yl)cyanamide derivatives?

  • Methodological Answer : A robust approach involves base-mediated aminoalkylation of thioureas with propargyl bromides. For example, Cu(OH)₂ and Na₂CO₃ in DMSO at 120°C facilitate coupling reactions, yielding cyanamides in 48–96% isolated yields. Steric hindrance in substrates (e.g., bulky tert-butyl groups) may reduce efficiency, requiring optimization of reaction conditions .
  • Key Techniques : NMR (¹H/¹³C) and X-ray crystallography are critical for confirming product identity and stereochemistry, as demonstrated in recent studies .

Q. How can structural characterization of this compound be optimized for accuracy?

  • Methodological Answer : Employ SHELXL for small-molecule refinement, leveraging its ability to handle high-resolution crystallographic data. For complex cases (e.g., twinned crystals), SHELXPRO provides an interface for macromolecular applications. Pair with spectroscopic methods (e.g., ¹H NMR δ 7.63–6.23 ppm for aromatic protons) to resolve ambiguities .

Q. What are the primary applications of cyanamide derivatives in pharmacological research?

  • Methodological Answer : Cyanamide derivatives are explored as angiotensin II receptor antagonists for hypertension treatment. For example, hydrobromide salts of 3-(prop-2-en-1-yl)-thiazol-2-imines show antihypertensive effects comparable to valsartan in preclinical models. Docking studies (PDB ID: 3R8A) validate their binding affinity .

Advanced Research Questions

Q. How can researchers address contradictions in SERS reproducibility for this compound analysis?

  • Methodological Answer : Standardize metallic substrate preparation (e.g., Au/Ag nanoparticles) to minimize variability. Use multivariate data analysis (e.g., PCA or PLS-DA) to deconvolute overlapping spectral peaks. Recent studies highlight the importance of substrate characterization via TEM and UV-Vis spectroscopy .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in cyanamide-based inhibitors?

  • Methodological Answer : Use a combinatorial library approach with systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring). Prioritize compounds with negative scoring functions in docking simulations (e.g., −10.2 kcal/mol for 3(1) hydrobromide) for in vivo validation .

Q. How can computational methods enhance the refinement of cyanamide crystal structures?

  • Methodological Answer : Integrate SHELXD for experimental phasing of high-throughput crystallographic data. For macromolecular complexes, combine cryo-EM density maps with SHELXL-refined atomic models to resolve flexible regions. Recent pipelines use SHELXC/E for rapid phase determination in twinned crystals .

Q. What strategies mitigate low yields in sterically hindered cyanamide syntheses?

  • Methodological Answer : Substitute bulky substituents (e.g., tert-butyl) with smaller groups (e.g., methoxy) to reduce steric clash. Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics. Evidence from thiourea-propargyl bromide couplings shows a 40% yield improvement under optimized microwave conditions .

Q. How do environmental factors influence the stability of this compound in agricultural applications?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (4–9) and UV exposure. Cyanamide derivatives degrade via hydrolysis at acidic pH, requiring formulation with stabilizers (e.g., L-500 aqueous solutions). Field trials in peach orchards demonstrate efficacy at 0.5–1.0% concentrations without photodegradation .

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